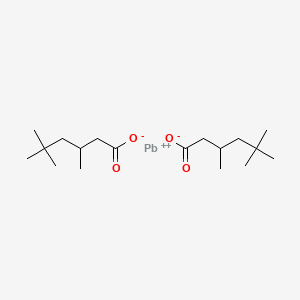
Hexanoic acid, 3,5,5-trimethyl-, lead salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexanoic acid, 3,5,5-trimethyl-, lead salt is a chemical compound with the molecular formula C9H19O2Pb. It is a lead salt derivative of 3,5,5-trimethylhexanoic acid. This compound is known for its applications in various industrial processes and scientific research due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexanoic acid, 3,5,5-trimethyl-, lead salt typically involves the reaction of 3,5,5-trimethylhexanoic acid with a lead-containing reagent. One common method is the reaction of 3,5,5-trimethylhexanoic acid with lead(II) oxide or lead(II) acetate under controlled conditions. The reaction is usually carried out in an organic solvent such as toluene or ethanol, and the mixture is heated to facilitate the formation of the lead salt .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and precise control of temperature and pressure are common practices in industrial production .
Chemical Reactions Analysis
Types of Reactions
Hexanoic acid, 3,5,5-trimethyl-, lead salt can undergo various chemical reactions, including:
Oxidation: The lead salt can be oxidized to form lead oxides and other oxidation products.
Reduction: Reduction reactions can convert the lead salt back to its metallic lead form.
Substitution: The lead ion in the compound can be substituted with other metal ions through exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.
Substitution: Metal salts like sodium chloride or potassium nitrate can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lead oxides, while reduction can produce metallic lead .
Scientific Research Applications
Hexanoic acid, 3,5,5-trimethyl-, lead salt has several applications in scientific research:
Chemistry: It is used as a reagent in various chemical synthesis processes.
Biology: The compound is studied for its potential effects on biological systems, particularly in toxicology research.
Medicine: Research is ongoing to explore its potential therapeutic applications, although its toxicity limits its use.
Industry: It is used in the production of certain types of coatings, lubricants, and plasticizers
Mechanism of Action
The mechanism of action of hexanoic acid, 3,5,5-trimethyl-, lead salt involves its interaction with cellular components. The lead ion can bind to proteins and enzymes, disrupting their normal function. This can lead to cellular toxicity and oxidative stress. The compound’s effects are mediated through pathways involving oxidative damage and inhibition of enzyme activity .
Comparison with Similar Compounds
Similar Compounds
Hexanoic acid, 3,5,5-trimethyl-: The parent compound without the lead ion.
Hexanoic acid, 3,5,5-trimethyl-, tetradec-5-yl ester: An ester derivative with different chemical properties.
Hexanoic acid, 3,5,5-trimethyl-, hexadecyl ester: Another ester derivative used in different applications.
Uniqueness
Hexanoic acid, 3,5,5-trimethyl-, lead salt is unique due to the presence of the lead ion, which imparts distinct chemical and physical properties. Its toxicity and ability to undergo specific chemical reactions make it valuable for certain industrial and research applications .
Properties
CAS No. |
35837-70-8 |
|---|---|
Molecular Formula |
C18H34O4Pb |
Molecular Weight |
521 g/mol |
IUPAC Name |
lead(2+);3,5,5-trimethylhexanoate |
InChI |
InChI=1S/2C9H18O2.Pb/c2*1-7(5-8(10)11)6-9(2,3)4;/h2*7H,5-6H2,1-4H3,(H,10,11);/q;;+2/p-2 |
InChI Key |
HHCUBIIYLQMHJR-UHFFFAOYSA-L |
Canonical SMILES |
CC(CC(=O)[O-])CC(C)(C)C.CC(CC(=O)[O-])CC(C)(C)C.[Pb+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


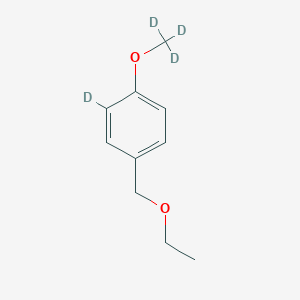
![6,9-Dimethyldibenzo[b,e][1,4]dioxine-1-carbonitrile](/img/structure/B13749133.png)
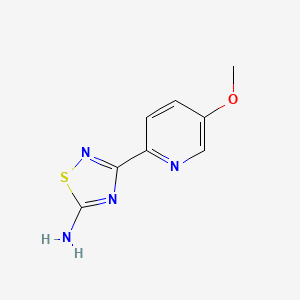

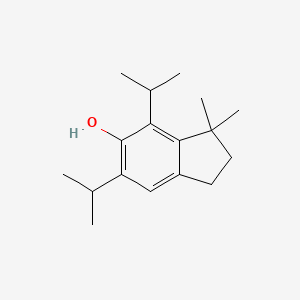

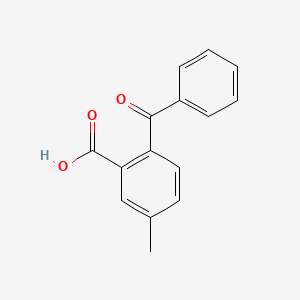



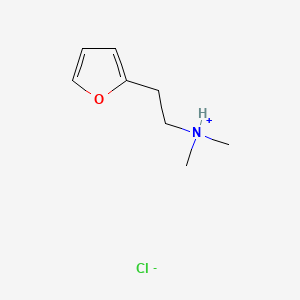


![1-[4,7-Dimethoxy-6-(2-pyrrolidin-1-ium-1-ylethoxy)-1-benzofuran-5-yl]-3-phenylpropan-1-ol;2-hydroxy-2-oxoacetate](/img/structure/B13749201.png)
